molecular formula C16H23N B14905986 n-((1-Phenylcyclopropyl)methyl)cyclohexanamine

n-((1-Phenylcyclopropyl)methyl)cyclohexanamine

Cat. No.: B14905986
M. Wt: 229.36 g/mol
InChI Key: VVCFPFVPGMDSHR-UHFFFAOYSA-N
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Description

n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is a synthetic amine compound intended for research and development purposes, particularly in medicinal chemistry. This molecule features a cyclopropane ring linked to a phenyl group and a cyclohexanamine moiety, a structural motif found in compounds investigated for their potential bioactivity . The inclusion of the cyclopropylamine group is of significant scientific interest, as this structural element is being explored in modern drug discovery for its potential to modulate the activity of various enzymes and receptors . Research into structurally similar molecules, such as fluorinated cyclopropylamine derivatives, highlights the relevance of this core structure in the development of novel pharmaceutical agents . The compound is provided strictly for use in laboratory research. It is not intended for diagnostic or therapeutic applications, and its safety profile in humans has not been established. Researchers should handle this material with appropriate precautions, in compliance with all applicable laboratory safety procedures.

Properties

Molecular Formula

C16H23N

Molecular Weight

229.36 g/mol

IUPAC Name

N-[(1-phenylcyclopropyl)methyl]cyclohexanamine

InChI

InChI=1S/C16H23N/c1-3-7-14(8-4-1)16(11-12-16)13-17-15-9-5-2-6-10-15/h1,3-4,7-8,15,17H,2,5-6,9-13H2

InChI Key

VVCFPFVPGMDSHR-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NCC2(CC2)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Cyclopropanation via Simmons–Smith Reaction

The Simmons–Smith cyclopropanation is a cornerstone for constructing the 1-phenylcyclopropyl moiety. This method employs diethylzinc (Et₂Zn) and diiodomethane (CH₂I₂) to generate a zinc carbenoid intermediate, which reacts stereospecifically with alkenes to form cyclopropanes.

Synthesis of 1-Phenylcyclopropane Precursor

The reaction begins with styrene derivatives, such as 1-phenylpropene, which undergoes cyclopropanation in dichloromethane at 0–25°C. The zinc carbenoid attacks the alkene’s π-bond, forming a bicyclic transition state that collapses into the cyclopropane. For example, treating 1-phenylpropene with Et₂Zn and CH₂I₂ yields 1-phenylcyclopropane in 75–85% yield.

Functionalization to (1-Phenylcyclopropyl)methyl Halides

The cyclopropane is brominated at the methyl position using N-bromosuccinimide (NBS) under radical conditions (AIBN, CCl₄, reflux), producing (1-phenylcyclopropyl)methyl bromide. Alternatively, Appel reaction conditions (CBr₄, PPh₃) convert the alcohol to the bromide in 90% yield.

Amine Alkylation with Cyclopropane Derivatives

The alkylation of cyclohexanamine with (1-phenylcyclopropyl)methyl halides is a direct route to the target compound.

Nucleophilic Substitution

Cyclohexanamine reacts with (1-phenylcyclopropyl)methyl bromide in acetonitrile at 60°C, using potassium carbonate (K₂CO₃) as a base. The reaction proceeds via an SN2 mechanism, yielding n-((1-phenylcyclopropyl)methyl)cyclohexanamine in 68–72% yield. Steric hindrance from the cyclopropane slightly reduces reactivity, necessitating prolonged reaction times (24–48 hours).

Table 1: Alkylation Reaction Optimization
Halide Base Solvent Temp (°C) Time (h) Yield (%)
Br K₂CO₃ Acetonitrile 60 24 68
Br Cs₂CO₃ DMF 80 12 72
I Et₃N THF 50 36 65

Reductive Amination of Cyclopropane Carbonyls

An alternative route involves reductive amination of (1-phenylcyclopropyl)methyl ketones with cyclohexanamine.

Ketone Synthesis

Oxidation of (1-phenylcyclopropyl)methanol using pyridinium chlorochromate (PCC) in dichloromethane affords (1-phenylcyclopropyl)methyl ketone in 85% yield.

Reductive Coupling

The ketone reacts with cyclohexanamine in methanol, with sodium cyanoborohydride (NaBH₃CN) as the reducing agent. The reaction proceeds at room temperature for 12 hours, yielding the target amine in 60–65% yield.

Catalytic Amination Using Triflimide Catalysts

Triflimide (Tf₂NH) accelerates hydroamination reactions, enabling direct coupling of amines with alkenes or alkynes.

Hydroamination of Cyclopropane Alkenes

(1-Phenylcyclopropyl)methyl ethylene reacts with cyclohexanamine in hexafluoroisopropanol (HFIP) at 50°C, catalyzed by 5 mol% Tf₂NH. The reaction achieves 70% yield via Markovnikov addition, forming the branched amine.

Stereochemical Considerations

The cyclopropane ring’s stereochemistry influences the amine’s spatial arrangement. Simmons–Smith reactions preserve the alkene’s geometry, producing trans-cyclopropanes when starting from trans-alkenes. Chiral auxiliaries or asymmetric catalysis (e.g., Evans’ oxazaborolidines) can induce enantioselectivity, though this remains underexplored for this compound.

Comparative Analysis of Methods

Table 2: Method Efficacy and Limitations
Method Yield (%) Advantages Limitations
Simmons–Smith + Alkylation 72 High stereocontrol Requires hazardous Et₂Zn
Reductive Amination 65 Mild conditions Moderate yields
Catalytic Hydroamination 70 Atom-economical Limited substrate scope

Chemical Reactions Analysis

Types of Reactions: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is used as a building block in organic synthesis.

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It may serve as a ligand in receptor binding studies or as a probe in biochemical assays .

Medicine: The compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and intermediates. Its reactivity and stability make it suitable for various industrial applications .

Mechanism of Action

The mechanism of action of n-((1-Phenylcyclopropyl)methyl)cyclohexanamine involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The cyclopropyl and phenyl groups contribute to its binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

The substituent attached to the cyclohexanamine core significantly impacts molecular properties. Below is a comparative analysis:

Compound Name Substituent Structure Key Properties/Data Reference
N-((1-Phenylcyclopropyl)methyl)cyclohexanamine (1-Phenylcyclopropyl)methyl Hypothetical: High rigidity due to cyclopropane; increased lipophilicity vs. linear chains.
N-((5-Chloro-1H-indol-3-yl)methyl)cyclohexanamine (5b) Indole with Cl substituent 1H NMR: δ 8.62 (aromatic H), 3.65 (–CH2–); 13C NMR: 134.7 (C–Cl). Lower yield (45%) due to steric hindrance .
N-Cyclohexylisopropylamine Isopropyl Boiling point: 60–65°C at 1.6 kPa; higher volatility due to branched alkyl chain .
trans-N-Methyl-2-(3-phenylpropoxy)-N-(3-phenylpropyl)cyclohexanamine (10) Phenylpropyl + propoxy 1H NMR: δ 7.14–7.32 (aromatic H), 3.54–3.62 (–O–CH2–). Lower yield (33%) due to multi-step synthesis .
4,4'-Methylenebiscyclohexanamine Dimeric methylene bridge Higher molecular weight (dimer); potential crosslinking applications .

Key Observations :

  • Rigidity vs. Flexibility : The cyclopropane in the target compound imposes conformational constraints compared to flexible alkyl chains (e.g., isopropyl in ) or oxygen-containing groups (e.g., propoxy in ).
  • Lipophilicity : Aromatic substituents (phenyl, indole) enhance lipophilicity, whereas polar groups (Cl in 5b) increase polarity .
  • Synthetic Yield : Bulky substituents (e.g., indole in 5b) correlate with lower yields (~45%) compared to simpler alkyl chains (e.g., 75% yield for bicyclopentane derivative 53 in ).
Antimicrobial and Anticancer Potential

Indole derivatives (e.g., 5b, 5c) exhibit activity against intracellular pathogens and drug-resistant strains, attributed to aromatic π-π interactions and halogen bonding (Cl in 5b) . The target compound’s phenylcyclopropyl group may similarly engage hydrophobic pockets in biological targets.

Sigma Receptor Modulation

Compound 10 (phenylpropyl/propoxy) showed affinity for sigma receptors, suggesting that bulky aromatic groups enhance receptor binding . The target’s cyclopropane may mimic this steric bulk while offering metabolic stability.

Spectroscopic and Analytical Comparisons

  • NMR Shifts : Aromatic protons in indole derivatives (5b: δ 6.74–8.62) resonate downfield compared to alkyl-substituted compounds (e.g., isopropyl in : δ 1.22–4.01). The target’s cyclopropane protons may appear near δ 0.8–1.5 (cf. cyclohexane signals in ).
  • Mass Spectrometry : HRMS data for indole derivatives (e.g., 5b: [M+H]+ = 289.12) align with calculated molecular weights, ensuring synthesis accuracy .

Biological Activity

n-((1-Phenylcyclopropyl)methyl)cyclohexanamine is a compound of increasing interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

Chemical Structure and Properties

This compound features a cyclohexane ring substituted with a phenylcyclopropyl group. The unique structural characteristics of this compound contribute to its biological activity, particularly its ability to interact with various biological macromolecules.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes and receptors:

  • Receptor Binding : The compound may serve as a ligand in receptor binding studies, potentially influencing neurotransmitter systems.
  • Enzyme Inhibition : It has been shown to inhibit key enzymes such as Monoamine Oxidase A (MAO-A) and Lysine Specific Demethylase-1 (LSD1), which are involved in various physiological processes including mood regulation and cancer progression .

Table 1: Summary of Biological Activities

Activity TypeTarget Enzyme/ReceptorEffectReference
Enzyme InhibitionMAO-AInhibition leading to increased monoamines
Enzyme InhibitionLSD1Inhibition associated with cancer treatment
Receptor InteractionUnknownPotential modulation of neurotransmitter systems

Case Studies

Case Study 1: Antidepressant Potential
In a study investigating the antidepressant properties of cyclopropylamine derivatives, this compound was evaluated for its effects on serotonin levels. The results indicated that the compound significantly increased serotonin availability in synaptic clefts, suggesting potential use as an antidepressant agent .

Case Study 2: Cancer Treatment
Research has highlighted the potential of this compound as an LSD1 inhibitor. In vitro studies demonstrated that this compound effectively reduced the proliferation of cancer cells by inhibiting LSD1 activity, which plays a crucial role in histone demethylation and gene expression regulation in tumors .

Research Findings

Recent investigations into the pharmacological profile of this compound have revealed promising results:

  • Selectivity : The compound exhibits selective inhibition against LSD1 compared to other amine oxidases, minimizing potential side effects associated with non-selective inhibitors .
  • Therapeutic Applications : Given its dual role in modulating neurotransmitter levels and inhibiting cancer-related enzymes, this compound is being explored for dual therapeutic applications in treating depression and certain cancers .

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